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molecular formula C20H20BrOP B1585902 (Methoxymethyl)triphenylphosphonium bromide CAS No. 33670-32-5

(Methoxymethyl)triphenylphosphonium bromide

Cat. No. B1585902
M. Wt: 387.2 g/mol
InChI Key: NOCGROPYCGRERZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05120782

Procedure details

23.9 g (55 mmol) of a mixture of methoxymethyltriphenylphosphonium bromide and sodium amide are covered with a layer of 145 ml of anhydrous tetrahydrofuran and the mixture is stirred vigorously for 15 min. 17.4 g (55 mmol) of the compound from Example V are added to 145 ml of tetrahydrofuran and the mixture is stirred at room temperature for 1 h. A further 23.9 g (55 mmol) of methoxymethyltriphenylphosphonium bromide/sodium amide are added and the mixture is stirred at room temperature for 60 min. 185 ml (1.11 mol) of 6 M hydrochloric acid are added, and the mixture is heated to reflux for 1 h and cooled. It is neutralized using 5 M sodium hydroxide solution and the phases are separated. The aqueous phase is extracted twice with ethyl acetate, and the combined organic phases are washed with saturated sodium chloride solution, dried over sodium sulphate and concentrated to dryness. The residue which remains is dissolved in dichloromethane and added to a glass frit (porosity 3) which contains 450 g of silica gel 230-400 mesh. The mixture is eluted without sucking dry using a gradient of petroleum ether/ethyl acetate of 4:1 to 2:1. The eluate is concentrated to dryness in vacuo and the residue is thoroughly stirred in a mixture of ether/petroleum ether. Yield: 13.8 g (80% of theory) of colorless crystals M.p.: 187° C.
[Compound]
Name
mixture
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
compound
Quantity
17.4 g
Type
reactant
Reaction Step Four
Quantity
145 mL
Type
solvent
Reaction Step Four
Name
methoxymethyltriphenylphosphonium bromide sodium amide
Quantity
23.9 g
Type
reactant
Reaction Step Five
Quantity
185 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
145 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Br-].[CH3:2]OC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[NH2-].[Na+].[NH2:26][C:27]1[C:32]([CH:33]=O)=[C:31]([C:35]2[CH:40]=[CH:39][C:38]([F:41])=[CH:37][CH:36]=2)[C:30]([C:42]([O:44][CH3:45])=[O:43])=[C:29]([CH:46]([CH3:48])[CH3:47])[N:28]=1.[Br-].COC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[NH2-].[Na+].Cl.[OH-].[Na+]>O1CCCC1>[F:41][C:38]1[CH:39]=[CH:40][C:35]([C:31]2[C:30]([C:42]([O:44][CH3:45])=[O:43])=[C:29]([CH:46]([CH3:47])[CH3:48])[N:28]=[C:27]3[NH:26][CH:2]=[CH:33][C:32]=23)=[CH:36][CH:37]=1 |f:0.1,2.3,5.6.7.8,10.11|

Inputs

Step One
Name
mixture
Quantity
23.9 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Na+]
Step Four
Name
compound
Quantity
17.4 g
Type
reactant
Smiles
NC1=NC(=C(C(=C1C=O)C1=CC=C(C=C1)F)C(=O)OC)C(C)C
Name
Quantity
145 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
methoxymethyltriphenylphosphonium bromide sodium amide
Quantity
23.9 g
Type
reactant
Smiles
[Br-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.[NH2-].[Na+]
Step Six
Name
Quantity
185 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
145 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred vigorously for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 60 min
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted twice with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases are washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue which remains is dissolved in dichloromethane
ADDITION
Type
ADDITION
Details
added to a glass frit (porosity 3) which
WASH
Type
WASH
Details
The mixture is eluted
CUSTOM
Type
CUSTOM
Details
without sucking dry
CONCENTRATION
Type
CONCENTRATION
Details
The eluate is concentrated to dryness in vacuo
STIRRING
Type
STIRRING
Details
the residue is thoroughly stirred in a mixture of ether/petroleum ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
FC1=CC=C(C=C1)C1=C2C(=NC(=C1C(=O)OC)C(C)C)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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